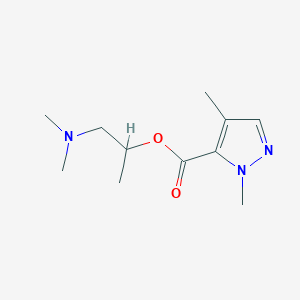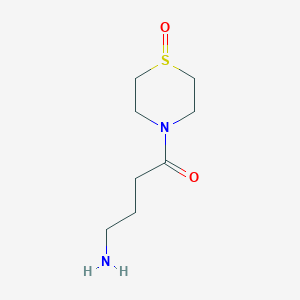
4-Amino-1-(1-oxidothiomorpholino)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(1-oxidothiomorpholino)butan-1-one is a complex organic compound with a unique structure that includes an amino group, a butanone backbone, and a thiomorpholine ring with an oxidized sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-oxidothiomorpholino)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butanone Backbone: The initial step involves the formation of the butanone backbone through a series of reactions such as aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized through cyclization reactions involving sulfur-containing reagents.
Oxidation of the Sulfur Atom: The final step involves the oxidation of the sulfur atom in the thiomorpholine ring to form the oxidothiomorpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(1-oxidothiomorpholino)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can target the carbonyl group in the butanone backbone.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Amino-1-(1-oxidothiomorpholino)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(1-oxidothiomorpholino)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The oxidothiomorpholine moiety may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, signal transduction, and modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-butanol: A simpler analog with a similar backbone but lacking the thiomorpholine ring.
Thiomorpholine: A related compound with a similar ring structure but without the butanone backbone.
1-(1-Oxidothiomorpholino)butan-1-one: A compound with a similar structure but without the amino group.
Uniqueness
4-Amino-1-(1-oxidothiomorpholino)butan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxidized sulfur atom in the thiomorpholine ring is particularly noteworthy, as it can influence the compound’s electronic properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H16N2O2S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
4-amino-1-(1-oxo-1,4-thiazinan-4-yl)butan-1-one |
InChI |
InChI=1S/C8H16N2O2S/c9-3-1-2-8(11)10-4-6-13(12)7-5-10/h1-7,9H2 |
Clé InChI |
VNFSYCSWLQTRPC-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCN1C(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


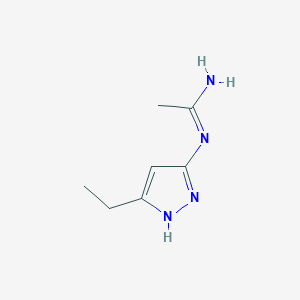

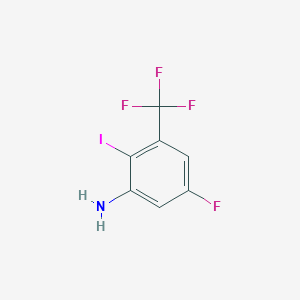
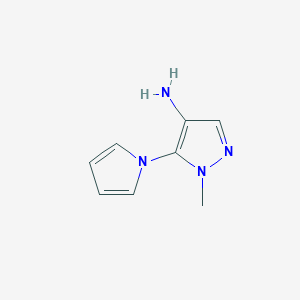

![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
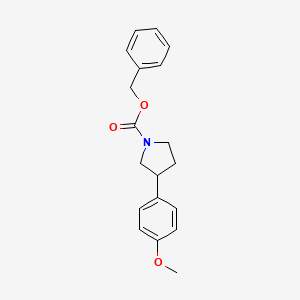
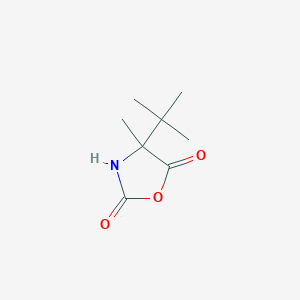
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)

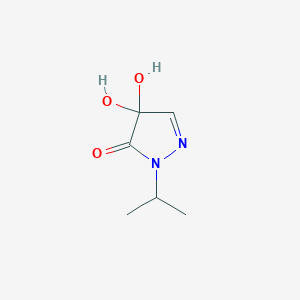
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
